- Process for the asymmetric reduction of 3-benzoylpiperidines, United States, , ,

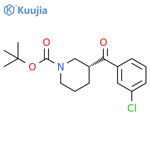

Cas no 942142-74-7 (1-Piperidinecarboxylic acid, 3-[(R)-(3-chlorophenyl)hydroxymethyl]-, 1,1-dimethylethyl ester, (3R)-)

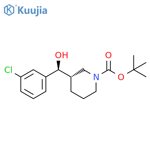

![1-Piperidinecarboxylic acid, 3-[(R)-(3-chlorophenyl)hydroxymethyl]-, 1,1-dimethylethyl ester, (3R)- structure](https://ar.kuujia.com/scimg/cas/942142-74-7x500.png)

942142-74-7 structure

اسم المنتج:1-Piperidinecarboxylic acid, 3-[(R)-(3-chlorophenyl)hydroxymethyl]-, 1,1-dimethylethyl ester, (3R)-

كاس عدد:942142-74-7

وسط:C17H24ClNO3

ميغاواط:325.830364227295

MDL:MFCD13184688

CID:832733

PubChem ID:44555022

1-Piperidinecarboxylic acid, 3-[(R)-(3-chlorophenyl)hydroxymethyl]-, 1,1-dimethylethyl ester, (3R)- الخواص الكيميائية والفيزيائية

الاسم و المعرف

-

- 1-Piperidinecarboxylic acid, 3-[(R)-(3-chlorophenyl)hydroxyMethyl]-, 1,1-diMethylethyl ester, (3R)-

- 2-Methyl-2-propanyl (3R)-3-[(R)-(3-chlorophenyl)(hydroxy)methyl]- 1-piperidinecarboxylate

- tert-Butyl (R)-3-((R)-(3-chlorophenyl)(hydroxy)methyl)piperidine-1-carboxylate

- (R)-tert-butyl 3-((R)-(3-chlorophenyl)(hydroxy)methyl)piperidine-1-carboxylate

- ADRSZIQSSXPARX-HIFRSBDPSA-N

- 1-Piperidinecarboxylic acid,3-[(R)-(3-chlorophenyl)hydroxymethyl]-,1,1-dimethylethyl ester,(3R)-

- tert-butyl (3r)-3-[(r)-(3-chlorophenyl)(hydroxy)-methyl]-1-p

- 1,1-Dimethylethyl (3R)-3-[(R)-(3-chlorophenyl)hydroxymethyl]-1-piperidinecarboxylate (ACI)

- SCHEMBL968955

- tert-Butyl(R)-3-((R)-(3-chlorophenyl)(hydroxy)methyl)piperidine-1-carboxylate

- 942142-74-7

- tert-butyl (3R)-3-[(R)-(3-chlorophenyl)-hydroxymethyl]piperidine-1-carboxylate

- CS-B0227

- CS-13992

- AKOS037649974

- tert-butyl (3r)-3-[(r)-(3-chlorophenyl)(hydroxy)-methyl]-1-piperidinecarboxylate

- 1-Piperidinecarboxylic acid, 3-[(R)-(3-chlorophenyl)hydroxymethyl]-, 1,1-dimethylethyl ester, (3R)-

-

- MDL: MFCD13184688

- نواة داخلي: 1S/C17H24ClNO3/c1-17(2,3)22-16(21)19-9-5-7-13(11-19)15(20)12-6-4-8-14(18)10-12/h4,6,8,10,13,15,20H,5,7,9,11H2,1-3H3/t13-,15+/m1/s1

- مفتاح Inchi: ADRSZIQSSXPARX-HIFRSBDPSA-N

- ابتسامات: [C@H](C1C=CC=C(Cl)C=1)([C@@H]1CCCN(C(=O)OC(C)(C)C)C1)O

حساب السمة

- نوعية دقيقة: 325.144

- النظائر كتلة واحدة: 325.144

- النظائر الذرية العد: 0

- الرابطة الهيدروجينية المانحين العد: 1

- عدد مستقبلات الهيدروجين بوند: 3

- عدد الذرات الثقيلة: 22

- تدوير ملزمة العد: 4

- تعقيدات: 383

- رابطة تساهمية وحدة العد: 1

- مركز ستيريو الذرية العد: 2

- عدد غير محدد من مراكز ستيريو الذرية: 0

- السندات الثابتة ستيريو مركز العد: 0

- غير محدد بوند مركز ستيريو العد: 0

- طوبولوجي سطح القطب: 49.8

- إكسلوغ 3: 3.3

الخصائص التجريبية

- كثيف: 1.192

- نقطة الغليان: 432.6°C at 760 mmHg

- نقطة الوميض: 215.4°C

- انكسار: 1.55

- بسا: 49.77000

- لوغب: 3.95840

1-Piperidinecarboxylic acid, 3-[(R)-(3-chlorophenyl)hydroxymethyl]-, 1,1-dimethylethyl ester, (3R)- الأسعارأكثر . >>

| مشروع | No. | اسم المنتج | Cas No. | نقاء | مواصفة | الأسعار | وقت التحديث | استفسار |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | D767430-100mg |

1-Piperidinecarboxylic acid, 3-[(R)-(3-chlorophenyl)hydroxyMethyl]-, 1,1-diMethylethyl ester, (3R)- |

942142-74-7 | 95+% | 100mg |

$820 | 2024-06-06 | |

| Chemenu | CM482519-100mg |

1-Piperidinecarboxylic acid, 3-[(R)-(3-chlorophenyl)hydroxyMethyl]-, 1,1-diMethylethyl ester, (3R)- |

942142-74-7 | 95%+ | 100mg |

$733 | 2022-08-31 | |

| 1PlusChem | 1P00GUFB-25mg |

1-Piperidinecarboxylic acid, 3-[(R)-(3-chlorophenyl)hydroxyMethyl]-, 1,1-diMethylethyl ester, (3R)- |

942142-74-7 | 97% | 25mg |

$333.00 | 2023-12-15 | |

| A2B Chem LLC | AH85127-25mg |

1-Piperidinecarboxylic acid, 3-[(R)-(3-chlorophenyl)hydroxyMethyl]-, 1,1-diMethylethyl ester, (3R)- |

942142-74-7 | 95% | 25mg |

$146.00 | 2024-04-19 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1057908-250mg |

tert-Butyl (R)-3-((R)-(3-chlorophenyl)(hydroxy)methyl)piperidine-1-carboxylate |

942142-74-7 | 96% | 250mg |

¥9313.00 | 2024-04-24 | |

| A2B Chem LLC | AH85127-50mg |

1-Piperidinecarboxylic acid, 3-[(R)-(3-chlorophenyl)hydroxyMethyl]-, 1,1-diMethylethyl ester, (3R)- |

942142-74-7 | 95% | 50mg |

$245.00 | 2024-04-19 | |

| eNovation Chemicals LLC | D767430-250mg |

1-Piperidinecarboxylic acid, 3-[(R)-(3-chlorophenyl)hydroxyMethyl]-, 1,1-diMethylethyl ester, (3R)- |

942142-74-7 | 95+% | 250mg |

$1170 | 2025-02-21 | |

| ChemScence | CS-B0227-100mg |

1-Piperidinecarboxylic acid, 3-[(R)-(3-chlorophenyl)hydroxymethyl]-, 1,1-dimethylethyl ester, (3R)- |

942142-74-7 | 100mg |

$576.0 | 2022-04-26 | ||

| 1PlusChem | 1P00GUFB-50mg |

1-Piperidinecarboxylic acid, 3-[(R)-(3-chlorophenyl)hydroxyMethyl]-, 1,1-diMethylethyl ester, (3R)- |

942142-74-7 | 97% | 50mg |

$550.00 | 2023-12-15 | |

| A2B Chem LLC | AH85127-100mg |

1-Piperidinecarboxylic acid, 3-[(R)-(3-chlorophenyl)hydroxyMethyl]-, 1,1-diMethylethyl ester, (3R)- |

942142-74-7 | >98% | 100mg |

$973.00 | 2024-07-18 |

1-Piperidinecarboxylic acid, 3-[(R)-(3-chlorophenyl)hydroxymethyl]-, 1,1-dimethylethyl ester, (3R)- طريقة الإنتاج

طريقة الإنتاج 1

رد فعل الشرط

1.1 Reagents: Sodium hydroxide , Hydrogen Catalysts: (TB-5-13)-Dichloro[(2S)-1-[(4S)-4,5-dihydro-4-(1-methylethyl)-2-oxazolyl-κN3]-2-… Solvents: tert-Butyl methyl ether , Water ; 22 h, 4 bar, rt

المراجع

طريقة الإنتاج 2

رد فعل الشرط

1.1 Reagents: Catecholborane Catalysts: (R)-2-Methyl-CBS-oxazaborolidine Solvents: Toluene ; rt → -78 °C; -78 °C; 20 min, -78 °C; -78 °C → 15 °C; overnight, 15 °C

1.2 Reagents: Water ; 0 °C

1.2 Reagents: Water ; 0 °C

المراجع

- Preparation of aminophenylpiperidinecarboxylate derivatives and analogs as renin inhibitors, World Intellectual Property Organization, , ,

طريقة الإنتاج 3

رد فعل الشرط

1.1 Reagents: (R)-2-Methyl-CBS-oxazaborolidine Solvents: Toluene ; rt → -78 °C

1.2 Reagents: Catecholborane ; 20 min, -78 °C; -78 °C → -15 °C; overnight, -15 °C

1.3 Reagents: Water ; 0 °C

1.2 Reagents: Catecholborane ; 20 min, -78 °C; -78 °C → -15 °C; overnight, -15 °C

1.3 Reagents: Water ; 0 °C

المراجع

- Diaminopropanol derivatives as renin inhibitors and their preparation, pharmaceutical compositions and use in the treatment of diseases, World Intellectual Property Organization, , ,

طريقة الإنتاج 4

رد فعل الشرط

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; -78 °C; 1 h, -78 °C

1.2 Solvents: Tetrahydrofuran ; -78 °C; -78 °C → rt; 2 h, rt

1.3 Reagents: Ammonium chloride Solvents: Water

1.4 Catalysts: (3aR)-Tetrahydro-3,3-diphenyl-1H,3H-pyrrolo[1,2-c][1,3,2]oxazaborole Solvents: Toluene , Tetrahydrofuran ; -15 °C; 1 h, -15 °C

1.5 Reagents: (T-4)-Trihydro(tetrahydrofuran)boron Solvents: Tetrahydrofuran ; -15 °C; 2 h, -15 °C

1.6 Reagents: Methanol ; -15 °C

1.2 Solvents: Tetrahydrofuran ; -78 °C; -78 °C → rt; 2 h, rt

1.3 Reagents: Ammonium chloride Solvents: Water

1.4 Catalysts: (3aR)-Tetrahydro-3,3-diphenyl-1H,3H-pyrrolo[1,2-c][1,3,2]oxazaborole Solvents: Toluene , Tetrahydrofuran ; -15 °C; 1 h, -15 °C

1.5 Reagents: (T-4)-Trihydro(tetrahydrofuran)boron Solvents: Tetrahydrofuran ; -15 °C; 2 h, -15 °C

1.6 Reagents: Methanol ; -15 °C

المراجع

- Preparation of piperidine derivatives as renin inhibitors, World Intellectual Property Organization, , ,

طريقة الإنتاج 5

رد فعل الشرط

1.1 Reagents: (R)-2-Methyl-CBS-oxazaborolidine Solvents: Toluene , Tetrahydrofuran ; -15 °C; 1 h, -15 °C

1.2 Reagents: (T-4)-Trihydro(tetrahydrofuran)boron Solvents: Tetrahydrofuran ; -15 °C; 2 h, -15 °C

1.3 Reagents: Methanol ; -15 °C

1.2 Reagents: (T-4)-Trihydro(tetrahydrofuran)boron Solvents: Tetrahydrofuran ; -15 °C; 2 h, -15 °C

1.3 Reagents: Methanol ; -15 °C

المراجع

- Piperidine derivatives as aspartic protease inhibitors and their preparation, pharmaceutical compositions and use in the treatment of aspartic protease mediated diseases, World Intellectual Property Organization, , ,

طريقة الإنتاج 6

رد فعل الشرط

1.1 Reagents: Catecholborane Catalysts: (R)-2-Methyl-CBS-oxazaborolidine Solvents: Toluene ; rt → -78 °C; 20 min, -78 °C; -78 °C → -15 °C; overnight, -15 °C

1.2 Reagents: Water ; 0 °C

1.2 Reagents: Water ; 0 °C

المراجع

- Piperidines and morpholines as renin inhibitors and their preparation, pharmaceutical compositions and use in the treatment of diseases associated with renin activity, World Intellectual Property Organization, , ,

طريقة الإنتاج 7

رد فعل الشرط

1.1 Reagents: Catecholborane Catalysts: (3aR)-Tetrahydro-3,3-diphenyl-1H,3H-pyrrolo[1,2-c][1,3,2]oxazaborole Solvents: Toluene ; 16 h, -14 °C

المراجع

- Optimization of orally bioavailable alkyl amine renin inhibitors, Bioorganic & Medicinal Chemistry Letters, 2010, 20(2), 694-699

طريقة الإنتاج 8

رد فعل الشرط

1.1 Reagents: (R)-2-Methyl-CBS-oxazaborolidine Solvents: Toluene , Tetrahydrofuran ; -15 °C; 1 h, -15 °C

1.2 Reagents: Borane Solvents: Tetrahydrofuran ; -15 °C; 2 h, -15 °C

1.2 Reagents: Borane Solvents: Tetrahydrofuran ; -15 °C; 2 h, -15 °C

المراجع

- Preparation of piperidine derivatives as renin inhibitors, World Intellectual Property Organization, , ,

طريقة الإنتاج 9

رد فعل الشرط

1.1 Reagents: Potassium tert-butoxide , Hydrogen Catalysts: (OC-6-14)-[1,1′-[1,1′-Biphenyl]-2,2′-diylbis[1,1-diphenylphosphine-κP]]dichloro(… Solvents: Isopropanol ; 20 h, 10 atm, 25 °C

المراجع

- Diastereo-selective alcohol compound production method and ruthenium compound, World Intellectual Property Organization, , ,

طريقة الإنتاج 10

رد فعل الشرط

1.1 Catalysts: (R)-2-Methyl-CBS-oxazaborolidine Solvents: Toluene , Tetrahydrofuran ; -15 °C; 1 h, -15 °C

1.2 Reagents: (T-4)-Trihydro(tetrahydrofuran)boron Solvents: Tetrahydrofuran ; -15 °C; 2 h, -15 °C

1.3 Reagents: Methanol ; -15 °C

1.2 Reagents: (T-4)-Trihydro(tetrahydrofuran)boron Solvents: Tetrahydrofuran ; -15 °C; 2 h, -15 °C

1.3 Reagents: Methanol ; -15 °C

المراجع

- Discovery of VTP-27999, an Alkyl Amine Renin Inhibitor with Potential for Clinical Utility, ACS Medicinal Chemistry Letters, 2011, 2(10), 747-751

طريقة الإنتاج 11

رد فعل الشرط

1.1 Reagents: Catecholborane Catalysts: (R)-2-Methyl-CBS-oxazaborolidine Solvents: Toluene ; 16 h, -14 °C

المراجع

- Design and optimization of renin inhibitors: Orally bioavailable alkyl amines, Bioorganic & Medicinal Chemistry Letters, 2009, 19(13), 3541-3545

1-Piperidinecarboxylic acid, 3-[(R)-(3-chlorophenyl)hydroxymethyl]-, 1,1-dimethylethyl ester, (3R)- Raw materials

- 1-Piperidinecarboxylic acid, 3-[(MethoxyMethylaMino)carbonyl]-, 1,1-diMethylethyl ester, (3R)-

- 1-Piperidinecarboxylic acid, 3-(3-chlorobenzoyl)-, 1,1-dimethylethyl ester

- 1-Bromo-3-chlorobenzene

- (R)-tert-butyl 3-(3-chlorobenzoyl)piperidine-1-carboxylate

- (R)-tert-butyl 3-(3-fluorobenzoyl)piperidine-1-carboxylate

1-Piperidinecarboxylic acid, 3-[(R)-(3-chlorophenyl)hydroxymethyl]-, 1,1-dimethylethyl ester, (3R)- Preparation Products

- 1-Piperidinecarboxylic acid, 3-[(R)-(3-chlorophenyl)hydroxymethyl]-, 1,1-dimethylethyl ester, (3R)- (942142-74-7)

- (R)-tert-butyl 3-((R)-(3-chlorophenyl)(hydroxy)Methyl)piperidine-1-carboxylate (942142-75-8)

- 1,1-Dimethylethyl (3S)-3-[(S)-(3-chlorophenyl)hydroxymethyl]-1-piperidinecarboxylate (1333116-47-4)

1-Piperidinecarboxylic acid, 3-[(R)-(3-chlorophenyl)hydroxymethyl]-, 1,1-dimethylethyl ester, (3R)- الوثائق ذات الصلة

-

A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868

-

2. Benzothiadiazole building units in solution-processable small molecules for organic photovoltaicsJia Du,Michael C. Biewer,Mihaela C. Stefan J. Mater. Chem. A, 2016,4, 15771-15787

-

Yikang Cong,Xingnan Chen,Yan Mei,Jun Ye Dalton Trans., 2022,51, 2923-2931

-

Hanwen Sun,Haijing Qi Anal. Methods, 2013,5, 267-272

-

Christopher J. Welch,Kerstin Zawatzky,Alexey A. Makarov,Satoshi Fujiwara,Arimasa Matsumoto,Kenso Soai Org. Biomol. Chem., 2017,15, 96-101

942142-74-7 (1-Piperidinecarboxylic acid, 3-[(R)-(3-chlorophenyl)hydroxymethyl]-, 1,1-dimethylethyl ester, (3R)-) منتجات ذات صلة

- 69838-86-4(Bromo(113C)methylbenzene)

- 2005784-00-7(Tert-butyl N-(3-acetylthiophen-2-yl)carbamate)

- 2172528-05-9(3-amino(cyclobutyl)methylpentan-3-ol)

- 306937-37-1(Methyl 2-(2,5-dimethyl-1,3-thiazol-4-yl)acetate)

- 2229423-59-8(5-2-(propan-2-yl)phenyl-1H-imidazol-2-amine)

- 1213841-78-1((3R)-3-AMINO-3-(2,6-DICHLOROPHENYL)PROPAN-1-OL)

- 17049-74-0(tert-butyl N-(2,2,2-trifluoro-1-hydroxyethyl)carbamate)

- 2171292-07-0((2R)-2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamidobutanoic acid)

- 56596-12-4(Stephodelin)

- 2228379-32-4(2-(4-methoxypiperidin-4-yl)methylpyrimidine)

الموردين الموصى بهم

Xiamen PinR Bio-tech Co., Ltd.

عضو ذهبي

مورد الصين

كميّة كبيرة

Henan Dongyan Pharmaceutical Co., Ltd

عضو ذهبي

مورد الصين

كميّة كبيرة

Shanghai Xinsi New Materials Co., Ltd

عضو ذهبي

مورد الصين

كميّة كبيرة

Minglong (Xianning) Medicine Co., Ltd.

عضو ذهبي

مورد الصين

كميّة كبيرة

Hebei Ganmiao New material Technology Co., LTD

عضو ذهبي

مورد الصين

كميّة كبيرة